molecular formula C5H8ClFO2S B1448695 (1-Fluorocyclobutyl)methanesulfonyl chloride CAS No. 1803604-70-7

(1-Fluorocyclobutyl)methanesulfonyl chloride

Cat. No. B1448695
CAS RN: 1803604-70-7
M. Wt: 186.63 g/mol
InChI Key: CVZWKGMVXFJMNE-UHFFFAOYSA-N
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Description

“(1-Fluorocyclobutyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C5H8ClFO2S and a molecular weight of 186.63 . It is also known by its IUPAC name, (1-fluorocyclobutyl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “(1-Fluorocyclobutyl)methanesulfonyl chloride” is 1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“(1-Fluorocyclobutyl)methanesulfonyl chloride” has a molecular weight of 186.63 . The compound’s IUPAC name is (1-fluorocyclobutyl)methanesulfonyl chloride . Its InChI code is 1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2 .

Scientific Research Applications

Chemical Modification of Cellulose

“(1-Fluorocyclobutyl)methanesulfonyl chloride” could potentially be used in the chemical modification of cellulose . The modification of cellulose has been of growing interest due to the abundance and processing challenges of natural cellulose . Esterification is one of the most effective strategies to modify the physicochemical properties of cellulose and append new functionalities .

Sulfation of Polysaccharides

This compound might be involved in the sulfation of polysaccharides . Sulfation is a common modification of polysaccharides that can significantly alter their physical and chemical properties .

Regioselective Chlorination

“(1-Fluorocyclobutyl)methanesulfonyl chloride” could be used in the regioselective chlorination of cellulose esters . This process involves the selective chlorination of specific regions of the cellulose molecule .

Synthesis of Sulfonate Esters

This compound could be used in the synthesis of sulfonate esters . Sulfonate esters are commonly used in pharmaceutical development .

Reagent in Organic Synthesis

“(1-Fluorocyclobutyl)methanesulfonyl chloride” could be used as a reagent in organic synthesis . It could be used to introduce the (1-fluorocyclobutyl)methanesulfonyl group into organic molecules .

Preparation of Fluorinated Compounds

This compound could be used in the preparation of fluorinated compounds . Fluorinated compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

“(1-Fluorocyclobutyl)methanesulfonyl chloride” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1-fluorocyclobutyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)4-5(7)2-1-3-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZWKGMVXFJMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclobutyl)methanesulfonyl chloride

CAS RN

1803604-70-7
Record name (1-fluorocyclobutyl)methanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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